3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone

Description

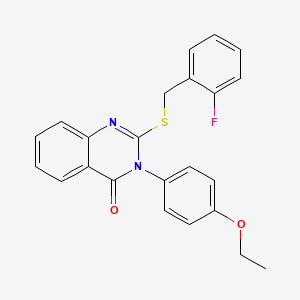

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone (CAS: 763113-61-7) is a synthetic quinazolinone derivative with the molecular formula C₂₃H₁₉FN₂O₂S and a molecular weight of 406.47 g/mol . The compound features:

- A 2-fluorobenzylthio group at position 2, which introduces a sulfur-containing substituent known to enhance bioactivity in heterocyclic compounds .

Quinazolinones are privileged scaffolds in medicinal chemistry due to their diverse pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities . The structural uniqueness of this compound lies in the combination of ethoxy and fluorinated aromatic substituents, which may optimize pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

CAS No. |

763113-61-7 |

|---|---|

Molecular Formula |

C23H19FN2O2S |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

3-(4-ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-one |

InChI |

InChI=1S/C23H19FN2O2S/c1-2-28-18-13-11-17(12-14-18)26-22(27)19-8-4-6-10-21(19)25-23(26)29-15-16-7-3-5-9-20(16)24/h3-14H,2,15H2,1H3 |

InChI Key |

JZFFPPUHVRKUBT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-ethoxyaniline and 2-fluorobenzyl chloride.

Formation of Intermediate: 4-ethoxyaniline is reacted with phosgene to form 4-ethoxyphenyl isocyanate.

Cyclization: The intermediate is then subjected to cyclization with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the quinazolinone core.

Thioether Formation:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry:

Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology:

Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and proteases.

Antimicrobial Activity: It may exhibit antimicrobial properties against various bacterial and fungal strains.

Medicine:

Anticancer Agents: The compound is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Anti-inflammatory Agents: It may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Industry:

Pharmaceuticals: The compound can be used in the development of new pharmaceutical drugs.

Agrochemicals: It may find applications in the development of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their biological activities are summarized below:

Key Findings and Structure-Activity Relationships (SAR)

Antitumor Activity

- Trimethoxybenzyl Substituents : Compounds 7 and 18 () exhibit potent antitumor activity (GI₅₀ = 6.33–17.90 µM), surpassing 5-fluorouracil (GI₅₀ = 18.60 µM). The 3,4,5-trimethoxybenzyl group enhances binding to EGFR kinase via hydrophobic interactions and hydrogen bonding .

- Role of Fluorine: The target compound’s 2-fluorobenzylthio group may mimic the electron-withdrawing effects seen in halogenated derivatives (e.g., compounds 4–5 in ), which improve enzyme inhibition (KI = 9.1–10.8 nM) .

Enzyme Inhibition

- Carbonic Anhydrase (CA) Inhibition: Fluorinated and chlorinated quinazolinones () show nanomolar-range inhibition of hCA XII, a cancer-associated isoform. The target compound’s fluorobenzylthio group could similarly enhance CA binding via halogen bonds .

Antifungal Activity

- Halogenation: UR-9825 () demonstrates that 7-Cl substitution on the quinazolinone ring significantly improves antifungal activity. While the target compound lacks direct ring halogenation, the 2-fluorobenzyl group may contribute to antifungal potency through enhanced lipophilicity .

Pharmacokinetic Considerations

- Ethoxy vs. Methoxy Groups : The 4-ethoxyphenyl substituent in the target compound may offer improved metabolic stability compared to methoxy groups, as ethyl chains are less prone to oxidative demethylation .

- Thioether Linkage : The benzylthio group at position 2 is associated with higher antitumor activity (MGI% = 19%) compared to alkylthio derivatives (MGI% = 2–11%) . This aligns with the target compound’s design.

Recommendations for Further Research :

In vitro profiling against cancer cell lines (e.g., NCI-60 panel) to determine GI₅₀ values.

Molecular docking studies to explore interactions with EGFR, hCA XII, or fungal targets.

Synthetic optimization to introduce trimethoxy or sulfonamide groups while retaining the fluorobenzylthio moiety.

Biological Activity

3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazolines are known for their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 438.5 g/mol. Its structure features an ethoxyphenyl group and a fluorobenzyl thioether, which are critical for its biological activity.

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinazolinone derivatives showed IC50 values in the low micromolar range against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells .

Table 1: Cytotoxic Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

Quinazolines have also demonstrated antibacterial properties. In vitro studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is often attributed to the inhibition of bacterial DNA synthesis or cell wall synthesis .

Table 2: Antibacterial Efficacy of Quinazoline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 12 |

| Compound B | E. coli | 10 |

| Compound C | Pseudomonas aeruginosa | 11 |

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been validated through various animal models. Compounds similar to this compound have shown to outperform traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in reducing inflammation and pain in experimental settings .

The biological activity of quinazoline derivatives is largely attributed to their ability to interact with specific molecular targets within cells. For example:

- EGFR Inhibition : Many quinazolines act as inhibitors of the epidermal growth factor receptor (EGFR), which is overexpressed in various cancers. This inhibition disrupts signaling pathways that promote cell proliferation and survival .

- Antioxidant Activity : Some derivatives exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Studies

- Cytotoxicity Study : A recent study evaluated the cytotoxic effects of several quinazoline derivatives on human cancer cell lines, revealing that compounds similar to this compound significantly inhibited cell growth in a dose-dependent manner.

- Antimicrobial Efficacy : Another study assessed the antibacterial properties of various quinazoline derivatives against clinical isolates, finding notable activity against resistant strains of bacteria.

Q & A

Basic: What are common synthetic routes for 3-(4-Ethoxyphenyl)-2-((2-fluorobenzyl)thio)-4(3H)-quinazolinone?

Methodological Answer:

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A key intermediate, such as 2-ethoxy-4(3H)-quinazolinone, is first prepared via solvent-free condensation of 2-ethoxy (4H)-3,1-benzoxazin-4-one with ammonium acetate . Subsequent reactions with halides (e.g., 2-fluorobenzyl thiol derivatives) under controlled conditions (e.g., dry acetone, anhydrous K₂CO₃) yield the target compound. Solvent choice critically influences regioselectivity; for example, allyl halides in polar aprotic solvents favor O-substitution, while alkyl halides in non-polar solvents favor N-substitution . Optimization of temperature (60–80°C) and reaction time (6–12 hours) is essential to minimize by-products.

Basic: What spectroscopic and analytical techniques confirm the compound’s structure?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1672–1791 cm⁻¹ for quinazolinone, C-O-C stretch at 1264 cm⁻¹ for ethoxy groups) .

- NMR :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding in polymorphs) .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC values) .

- Antifungal Activity : Disk diffusion assays against Candida spp. or filamentous fungi (e.g., Aspergillus fumigatus) .

- Anti-inflammatory Activity : COX-1/COX-2 inhibition assays (IC₅₀) using enzyme-linked immunosorbent assays (ELISA) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine MGI% (mean growth inhibition) .

Advanced: How do substituents on the quinazolinone core influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl at the benzyl thioether enhances antifungal activity by improving membrane permeability .

- Aromatic Substituents : 4-Ethoxyphenyl groups increase lipophilicity, enhancing COX-2 selectivity (e.g., 3-fold higher inhibition vs. COX-1) .

- Thioether Linkers : The 2-fluorobenzyl thio group improves metabolic stability compared to oxygen analogs, as shown in pharmacokinetic studies (t₁/₂ > 6 hours in rats) .

- SAR Optimization : Parallel synthesis of derivatives with varied alkyl/acyl halides identifies optimal substituents (e.g., allyl groups for antibacterial potency) .

Advanced: What computational methods model its interactions with biological targets?

Methodological Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to targets like PARP or thymidylate synthase. For example, the quinazolinone core forms hydrogen bonds with PARP’s catalytic domain (ΔG ≈ -9.2 kcal/mol) .

- DFT Calculations : Gaussian09 optimizes geometries and calculates redox potentials (e.g., ferrocenyl-substituted analogs show E₁/₂ ≈ 0.45 V vs. Ag/AgCl) .

- MD Simulations : GROMACS assesses stability in lipid bilayers (e.g., 100-ns simulations confirm membrane penetration by fluorinated derivatives) .

Advanced: How to resolve contradictions in biological data across studies?

Methodological Answer:

- Dose-Response Curves : Re-evaluate EC₅₀/IC₅₀ values under standardized conditions (e.g., fixed serum concentrations in cell assays) .

- Metabolic Profiling : LC-MS/MS identifies species-specific metabolites (e.g., murine vs. human liver microsomes) that alter activity .

- Structural Validation : Reanalyze crystallographic data (e.g., CCDC entries) to confirm polymorphism or hydration effects influencing bioactivity .

- Statistical Meta-Analysis : Apply ANOVA or Bayesian modeling to reconcile divergent datasets (e.g., antifungal activity in C. albicans vs. A. fumigatus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.